6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid
Description
6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chlorine atom at position 6, a cyclopropyl group at position 2, and a carboxylic acid moiety at position 4. According to Enamine Ltd (), its molecular formula is listed as C₈H₄BrClN₂ (MW: 243.49 g/mol, CAS: EN300-398008). The cyclopropyl group introduces steric hindrance and conformational rigidity, while the carboxylic acid enhances solubility and enables salt formation, making it relevant in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-3-5(8(12)13)10-7(11-6)4-1-2-4/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCHFHHLCPQQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240597-79-8 | |
| Record name | 6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, K2CO3)
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetone)
Major Products Formed
Substitution: Derivatives with different substituents at the 6th position
Reduction: 6-Chloro-2-cyclopropylpyrimidine-4-methanol
Oxidation: Oxidized derivatives of the cyclopropyl group
Scientific Research Applications
6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Note: The molecular formula reported in includes bromine, which conflicts with the compound’s name and requires verification.
Key Differences and Implications
Substituent Position: The chlorine position (e.g., 6 vs. 5 in ) alters electronic distribution. Cyclopropyl vs. Methyl: The cyclopropyl group () introduces ring strain and steric bulk, which may improve metabolic stability compared to methyl ().
Functional Groups :
- Carboxylic Acid (COOH): Present in all listed compounds, this group enables salt formation and hydrogen bonding, critical for crystallinity and bioavailability.
- Hydroxyl vs. Methoxy : Hydroxyl groups () increase polarity and H-bonding capacity, while methoxy groups () enhance lipophilicity and membrane permeability.
Biological and Industrial Relevance :
Biological Activity
6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound exhibits a unique structure characterized by a cyclopropyl group and a chlorine atom at the 6-position, along with a carboxylic acid functional group at the 4-position. These structural features contribute to its reactivity and biological interactions.
The biological activity of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating enzyme function. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Enzyme Inhibition Studies
Recent studies have demonstrated that 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid exhibits significant inhibitory activity against various enzymes, including:
| Enzyme | IC50 Value (nM) | Biological Relevance |
|---|---|---|
| EGFR | 40 | Cancer therapy target |
| Her2 | 204 | Breast cancer treatment |
| VEGFR2 | 80 | Angiogenesis inhibition |
| CDK2 | 150 | Cell cycle regulation |
These findings suggest its potential as a lead compound in drug discovery for cancer treatment, particularly as a multi-targeted kinase inhibitor.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the expression of key inflammatory mediators, such as prostaglandin E2 and inducible nitric oxide synthase (iNOS). Comparative studies show that certain derivatives derived from this compound exhibit anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
Case Study 1: Anticancer Properties
In a preclinical study involving various cancer cell lines, derivatives synthesized from 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid demonstrated potent cytotoxic effects. The study highlighted the compound's ability to induce apoptosis by increasing pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2. The results suggest that this compound could serve as a promising candidate for developing new cancer therapies.
Case Study 2: Herbicidal Activity
As an organochlorine herbicide, 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid disrupts plant growth processes by interfering with gene expression related to cell division and elongation. Its efficacy in controlling invasive weed species has been documented in several agricultural studies, showcasing its potential application in agrochemical formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
